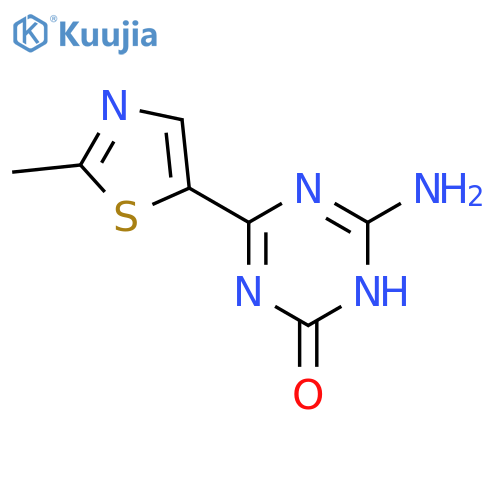Cas no 1695741-34-4 (1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl)-)

1695741-34-4 structure
商品名:1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl)-
CAS番号:1695741-34-4
MF:C7H7N5OS
メガワット:209.228378534317
CID:5263188
1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl)- 化学的及び物理的性質
名前と識別子
-
- 1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl)-
-
- インチ: 1S/C7H7N5OS/c1-3-9-2-4(14-3)5-10-6(8)12-7(13)11-5/h2H,1H3,(H3,8,10,11,12,13)
- InChIKey: FJXZRAHAXSVLDV-UHFFFAOYSA-N
- ほほえんだ: N1C(N)=NC(C2SC(C)=NC=2)=NC1=O
1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-646705-0.05g |
4-amino-6-(2-methyl-1,3-thiazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one |
1695741-34-4 | 0.05g |
$1261.0 | 2023-06-03 | ||
| Enamine | EN300-646705-0.5g |
4-amino-6-(2-methyl-1,3-thiazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one |
1695741-34-4 | 0.5g |
$1440.0 | 2023-06-03 | ||
| Enamine | EN300-646705-5.0g |
4-amino-6-(2-methyl-1,3-thiazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one |
1695741-34-4 | 5g |
$4349.0 | 2023-06-03 | ||
| Enamine | EN300-646705-10.0g |
4-amino-6-(2-methyl-1,3-thiazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one |
1695741-34-4 | 10g |
$6450.0 | 2023-06-03 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01091936-1g |
4-Amino-6-(2-methyl-1,3-thiazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one |
1695741-34-4 | 95% | 1g |
¥7441.0 | 2023-04-10 | |
| Enamine | EN300-646705-0.1g |
4-amino-6-(2-methyl-1,3-thiazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one |
1695741-34-4 | 0.1g |
$1320.0 | 2023-06-03 | ||
| Enamine | EN300-646705-2.5g |
4-amino-6-(2-methyl-1,3-thiazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one |
1695741-34-4 | 2.5g |
$2940.0 | 2023-06-03 | ||
| Enamine | EN300-646705-0.25g |
4-amino-6-(2-methyl-1,3-thiazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one |
1695741-34-4 | 0.25g |
$1381.0 | 2023-06-03 | ||
| Enamine | EN300-646705-1.0g |
4-amino-6-(2-methyl-1,3-thiazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one |
1695741-34-4 | 1g |
$1500.0 | 2023-06-03 |
1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl)- 関連文献
-
1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
1695741-34-4 (1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl)-) 関連製品
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
